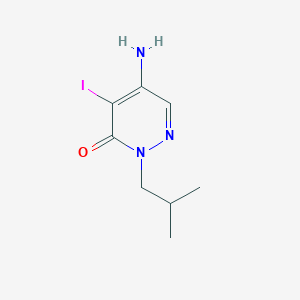

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one

Description

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:

- Isobutyl group at position 2, affecting lipophilicity and steric hindrance.

Pyridazinones are pharmacologically relevant scaffolds, often associated with antitumor, antihypertensive, and anti-inflammatory activities . However, specific biological data for this compound remain underexplored in the provided evidence.

Properties

Molecular Formula |

C8H12IN3O |

|---|---|

Molecular Weight |

293.10 g/mol |

IUPAC Name |

5-amino-4-iodo-2-(2-methylpropyl)pyridazin-3-one |

InChI |

InChI=1S/C8H12IN3O/c1-5(2)4-12-8(13)7(9)6(10)3-11-12/h3,5H,4,10H2,1-2H3 |

InChI Key |

QTWCTFKPGIYOCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C(=C(C=N1)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route could be:

Starting Material: The synthesis may begin with a suitable pyridazine derivative.

Iodination: Introduction of the iodine atom at the 4-position can be achieved using iodine or an iodine-containing reagent under specific conditions.

Amination: The amino group at the 5-position can be introduced through nucleophilic substitution or other suitable methods.

Isobutylation: The isobutyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or isobutyl groups.

Reduction: Reduction reactions could target the pyridazine ring or other functional groups.

Substitution: The iodine atom at the 4-position can be a site for various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Possible applications in the synthesis of novel materials with unique properties.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridazinone Derivatives

- Iodo vs.

- Amino Group Positioning: The 5-amino group in the target compound may favor intramolecular interactions distinct from 4-amino derivatives like 4-Amino-6-fluoropyridin-2(1H)-one, altering binding affinities in biological systems.

Biological Activity

Overview of Pyridazinones

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities. They often exhibit properties such as anti-inflammatory, antibacterial, antiviral, and anticancer effects. The structural variations in pyridazinones can significantly influence their biological activity.

Biological Activity

1. Anticancer Activity:

Pyridazinones have been studied for their potential as anticancer agents. For instance, compounds with substitutions at the 4-position have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

2. Antimicrobial Properties:

Certain pyridazinones possess antimicrobial properties, making them candidates for developing new antibiotics. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting crucial metabolic pathways.

3. Anti-inflammatory Effects:

Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Inhibition of Anoctamin 6 Protein:

Recent studies have highlighted the role of pyridazinone derivatives in inhibiting Anoctamin 6 protein, which is implicated in various diseases including cancer. The compound "5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one" could potentially share similar inhibitory mechanisms given its structural resemblance to other known inhibitors . -

Antiviral Activity:

Research has indicated that certain pyridazinones can inhibit viral replication through interference with viral enzymes or host cell receptors. This activity is particularly relevant in the context of emerging viral infections.

Data Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one | Potential anticancer activity | Inhibition of specific oncogenic pathways |

| 5-Amino-4-chloro-2-methylpyridazinone | Antimicrobial properties | Disruption of bacterial cell wall synthesis |

| Chloridazone | Marine xenobiotic metabolite | Metabolic transformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.